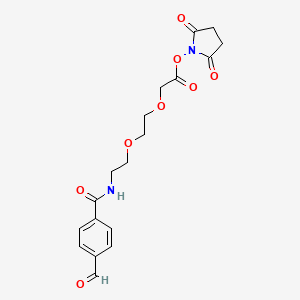
Ald-benzoylamide-PEG2-CH2 NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-benzoylamide-PEG2-CH2 NHS ester is a chemical compound commonly used in pharmaceutical research and development for its ability to modify proteins and other biomolecules. It belongs to the class of NHS esters, which are reactive intermediates used to covalently link amine-containing biomolecules with other functional groups. The compound features a polyethylene glycol (PEG) linker, enhancing its solubility in aqueous environments and reducing potential immunogenicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzoylamide-PEG2-CH2 NHS ester typically involves the reaction of benzoylamide-PEG2-CH2 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels (≥95%) required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ald-benzoylamide-PEG2-CH2 NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to attach various functional groups to biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, NHS, DCC
Conditions: Organic solvents (e.g., DCM), inert atmosphere, room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions are amide-linked conjugates, which can include proteins, peptides, fluorescent dyes, biotin, and other functional groups .
Applications De Recherche Scientifique
Ald-benzoylamide-PEG2-CH2 NHS ester is widely used in various scientific research fields:
Chemistry: Used for the modification of small molecules and polymers to enhance their properties.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Employed in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of Ald-benzoylamide-PEG2-CH2 NHS ester involves the formation of a covalent bond between the NHS ester and primary amines on biomolecules. This reaction forms a stable amide bond, effectively linking the PEG2-CH2 moiety to the target molecule. The PEG linker enhances solubility and reduces immunogenicity, while the benzoylamide group provides a stable and cleavable linkage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ald-benzoylamide-PEG3-CH2 NHS ester
- Ald-benzoylamide-PEG4-CH2 NHS ester
Comparison
Ald-benzoylamide-PEG2-CH2 NHS ester is unique due to its specific PEG2 linker length, which offers a balance between solubility and molecular size. In comparison, Ald-benzoylamide-PEG3-CH2 NHS ester and Ald-benzoylamide-PEG4-CH2 NHS ester have longer PEG linkers, which may provide higher solubility but also increase the molecular size, potentially affecting the pharmacokinetic properties .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c21-11-13-1-3-14(4-2-13)18(25)19-7-8-26-9-10-27-12-17(24)28-20-15(22)5-6-16(20)23/h1-4,11H,5-10,12H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHXGJYMONORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














